4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS No.: 2034153-20-1
Cat. No.: VC2736998
Molecular Formula: C17H19FN2O4S2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034153-20-1 |
|---|---|
| Molecular Formula | C17H19FN2O4S2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-6-5-13-9-7(11)3-2-4-8(9)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,5-6H2,1H3;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | UXFREUKMTOMLRQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F |
Introduction
Chemical Structure and Properties
Basic Identifiers and Molecular Properties
The compound 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Registry Number | 2034153-20-1 |
| Molecular Formula | C17H19FN2O4S2 |
| Molecular Weight | 398.5 g/mol |
| VCID | VC2736998 |
| Chemical Class | Benzothiazole derivatives |
| Salt Form | 4-methylbenzenesulfonate |
This compound is part of the broader benzothiazole family, which encompasses a diverse range of compounds with potential biological activities.
Structural Components and Features
The molecular architecture of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate consists of several key structural elements:
| Structural Element | Description |
|---|---|
| Core Structure | Benzothiazole scaffold (fused benzene and thiazole rings) |
| Position 2 | Imine functionality (2(3H)-imine) |
| Position 3 | Modified with 2-methoxyethyl substituent |
| Position 4 | Fluorine substitution |
| Counter Ion | 4-methylbenzenesulfonate (tosylate) |
The benzothiazole core provides a rigid, planar scaffold that is common in many pharmacologically active compounds. The imine functionality at position 2 creates potential for hydrogen bonding interactions with biological targets. The methoxyethyl group at position 3 likely influences solubility characteristics and target binding properties, while the fluorine at position 4 potentially enhances metabolic stability and lipophilicity.
| Synthetic Stage | Key Reactions | Considerations |
|---|---|---|
| Benzothiazole Core Formation | Cyclization reactions using appropriately substituted precursors | Regioselectivity control required for fluorine positioning |
| N-Alkylation | Introduction of 2-methoxyethyl group at the N3 position | Selective N-alkylation without affecting other reactive sites |
| Imine Formation | Generation of the 2(3H)-imine functionality | Stability of the imine under reaction conditions |
| Salt Formation | Reaction with 4-methylbenzenesulfonic acid | Purification and crystallization considerations |
Similar thiazole derivatives, as described in the literature, often employ multistep synthesis approaches beginning with the formation of the heterocyclic ring system followed by selective functionalization .
The structural similarities between these compounds and 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, particularly the presence of fluorine and the thiazol-2(3H)-imine functionality, suggest that our compound of interest may exhibit similar antifungal properties.
Structure-Activity Relationships
Key Structural Features and Their Contributions
Understanding the relationship between the structural components of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate and its potential biological activities provides valuable insights for further development:
| Structural Feature | Potential Effect on Properties | Possible Contribution to Biological Activity |
|---|---|---|
| Benzothiazole Core | Provides structural rigidity and planarity | Serves as a pharmacophore for interaction with biological targets |
| Fluorine at Position 4 | Enhances lipophilicity and metabolic stability | May improve binding affinity and increase resistance to metabolic degradation |
| Methoxyethyl at Position 3 | Improves solubility; provides H-bond acceptor | May enhance binding to target proteins through specific interactions |
| 2(3H)-Imine Functionality | Creates hydrogen bonding potential | Critical for interaction with target enzymes (e.g., 14α-demethylase) |
| 4-methylbenzenesulfonate | Improves solubility and stability | May enhance bioavailability through improved formulation properties |
These structure-activity relationships are consistent with observations from related compounds where fluorinated derivatives demonstrated enhanced antifungal activity compared to non-fluorinated analogues .
Comparative Analysis with Related Compounds
Comparing 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate with structurally related compounds provides additional context for understanding its potential properties:
| Compound | Structural Similarities | Key Differences | Known Activities |
|---|---|---|---|
| 4-fluoro-1H-benzimidazole | Fluorinated bicyclic heterocycle | Different core heterocycle (benzimidazole vs. benzothiazole); lacks methoxyethyl and imine | Not specified in literature |
| 4-fluoro-1H-benzo[d]imidazol-2(3H)-one | Fluorinated bicyclic heterocycle with substituent at position 2 | Contains carbonyl instead of imine; different heterocyclic core | Not specified in literature |
| N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | Contains benzothiazole core with substituents | Different positioning of fluorine; contains benzamide group | Not specified in literature |
| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Contains thiazol-2(3H)-imine and fluorine | Different core structure; fluorine on phenyl ring rather than core | Antifungal activity against Candida species |
This comparative analysis highlights both similarities and differences that may influence the biological activity profile of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate.
Physicochemical Properties and Drug-Likeness
Predicted Physicochemical Properties
Based on its structure, 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is expected to possess the following physicochemical properties that may influence its potential pharmaceutical applications:
| Property | Predicted Characteristic | Pharmaceutical Relevance |
|---|---|---|
| Solubility | Moderate aqueous solubility due to salt form | Important for formulation and bioavailability |
| Lipophilicity | Moderate lipophilicity due to heterocyclic core and fluorine | Affects membrane permeability and distribution |
| Hydrogen Bonding | Multiple H-bond acceptors (N, O, S) and potential donors | Critical for target binding and specificity |
| Metabolic Stability | Enhanced stability due to fluorine substitution | May improve half-life and reduce dosing frequency |
| Acid-Base Properties | Weak base (imine) stabilized as a salt | Affects absorption and distribution in vivo |
Compounds with similar structural features have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting our compound may possess drug-like properties .
Research Applications and Future Directions
Future Research Directions
Several promising research directions for 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate include:
| Research Area | Potential Investigations | Expected Outcomes |
|---|---|---|
| Antifungal Activity | Screening against various fungal pathogens, particularly Candida species | Determination of spectrum of activity and potency |
| Mechanism of Action | Enzyme inhibition studies, particularly 14α-demethylase | Confirmation of molecular targets |
| Structure-Activity Relationship | Synthesis of structural analogues with modifications at key positions | Identification of optimal structural features for activity |
| Pharmacokinetics | ADME studies in appropriate models | Understanding of in vivo behavior and bioavailability |
| Formulation Development | Creation of suitable pharmaceutical preparations | Optimization for potential clinical applications |
These research directions would provide comprehensive characterization of this compound's properties and potential applications, particularly in the context of antifungal drug development.
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